4-Bromo-2-(piperidin-4-il)tiazol

Descripción general

Descripción

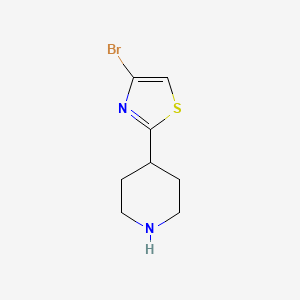

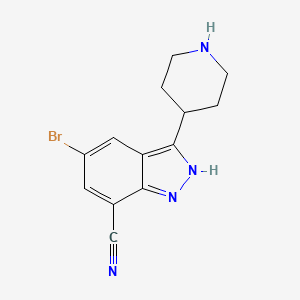

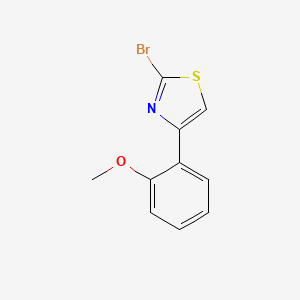

“4-Bromo-2-(piperidin-4-yl)thiazole” is a chemical compound with the CAS Number: 1159815-51-6 . It has a molecular weight of 247.16 . The compound is pale-yellow to yellow-brown solid in its physical form .

Molecular Structure Analysis

The linear formula of “4-Bromo-2-(piperidin-4-yl)thiazole” is C8H11BrN2S . The InChI Code is 1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 .Physical and Chemical Properties Analysis

“4-Bromo-2-(piperidin-4-yl)thiazole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 247.16 .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos de tiazol se han estudiado por sus propiedades antimicrobianas. Si bien los datos específicos sobre el 4-Bromo-2-(piperidin-4-il)tiazol no están disponibles fácilmente, es posible que este compuesto pueda explorarse para aplicaciones similares dada la posibilidad antimicrobiana de los derivados de tiazol relacionados .

Actividades Analgésicas y Antiinflamatorias

Algunos tiazoles han mostrado actividades analgésicas y antiinflamatorias significativas . La investigación podría investigar si el this compound comparte estas propiedades, lo que podría conducir a nuevos medicamentos para aliviar el dolor.

Actividad Antitumoral y Citotóxica

Los tiazoles también se han asociado con actividades antitumorales y citotóxicas . Esto sugiere que el this compound podría ser un candidato para la investigación del cáncer, particularmente en el estudio de sus efectos sobre las líneas celulares tumorales.

Síntesis de Derivados de Piperidina

Los derivados de piperidina son de interés en la química medicinal debido a sus propiedades farmacológicas . Como el this compound contiene una unidad de piperidina, puede servir como un precursor o intermedio en la síntesis de nuevos derivados de piperidina.

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-Bromo-2-(piperidin-4-yl)thiazole” are not available, it’s worth noting that piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-(piperidin-4-yl)thiazole is the Ras oncogene . The Ras oncogene plays a crucial role in cell signal transduction, influencing cell growth and differentiation .

Mode of Action

4-Bromo-2-(piperidin-4-yl)thiazole interacts with the Ras oncogene, inhibiting its activity . This interaction leads to changes in the cell’s growth and differentiation processes .

Biochemical Pathways

This includes the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Result of Action

The inhibition of the Ras oncogene by 4-Bromo-2-(piperidin-4-yl)thiazole can lead to a decrease in cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-(piperidin-4-yl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in 4-Bromo-2-(piperidin-4-yl)thiazole is known to engage in interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .

Cellular Effects

4-Bromo-2-(piperidin-4-yl)thiazole exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence neurotransmitter release and uptake, thereby modulating synaptic transmission and plasticity . In cancer cells, 4-Bromo-2-(piperidin-4-yl)thiazole has shown antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-(piperidin-4-yl)thiazole involves several key interactions at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, 4-Bromo-2-(piperidin-4-yl)thiazole has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular responses . Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-(piperidin-4-yl)thiazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(piperidin-4-yl)thiazole remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have distinct biological activities, which need to be considered when interpreting long-term effects .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-(piperidin-4-yl)thiazole in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Bromo-2-(piperidin-4-yl)thiazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of 4-Bromo-2-(piperidin-4-yl)thiazole is crucial for predicting its pharmacokinetics and potential drug interactions.

Propiedades

IUPAC Name |

4-bromo-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFMWLRBFKKZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671776 | |

| Record name | 4-(4-Bromo-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-51-6 | |

| Record name | 4-(4-Bromo-2-thiazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)

![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)